molecular formula C20H22O10 B198087 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol CAS No. 42830-48-8

2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol

Cat. No.: B198087
CAS No.: 42830-48-8
M. Wt: 422.4 g/mol
InChI Key: UQKKDJWFQBNZBJ-MLYGIHNMSA-N
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Description

The compound “2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol” is a natural product found in Betula platyphylla var. japonica, Betula davurica, and other organisms . It is also known by other names such as Catechin 7-xyloside and (+)-catechin 7-O-beta-D-xyloside .


Molecular Structure Analysis

The molecular formula of this compound is C20H22O10 . The IUPAC name is this compound . The molecular weight is 422.4 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.4 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 . The compound has 3 rotatable bonds . The exact mass is 422.12129689 g/mol .

Scientific Research Applications

Cytotoxic Activities

A study identified compounds structurally related to the query compound in Triplaris cumingiana leaves, showing cytotoxic activities against several human cancer cell lines, highlighting potential applications in cancer research (Hussein et al., 2005).

Synthesis Methods

Research into the synthesis of structurally similar compounds has been reported, with potential applications in the development of new chemical entities (Panja et al., 2011). Another study explored the solubilities of related compounds in ethanol-water solutions, which could be relevant in solvent selection for research and industrial processes (Zhang et al., 2012).

Electronic Structure Analysis

The electronic structure of epigallocatechin gallate, a compound with a similar structure, was analyzed using density functional theory, providing insights into the chemical reactivity and stability of such compounds (Tang et al., 2021).

Antibacterial Effects

A study synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities, showcasing the potential of similar compounds in antimicrobial research (Behrami & Dobroshi, 2019).

Biological Activity Assessment

Further research synthesized novel 2H-Chromene derivatives with phenylthiazolidinones and evaluated their biological activities, indicating potential applications in pharmaceutical development (El Azab et al., 2014).

Mechanism of Action

Catechin 7-xyloside, also known as (+)-catechin 7-O-beta-D-xyloside or 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol, is a natural product belonging to the class of catechin polyphenols . This compound has been found to exhibit various biological activities, including antioxidant, antibacterial, and anticancer properties .

Target of Action

Catechin 7-xyloside has been found to interact with LasR , a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication mechanism that regulates biofilm formation and virulence factors in various bacteria, including P. aeruginosa .

Mode of Action

The compound interacts with its target, LasR, and significantly reduces biofilm formation, pyocyanin, elastase, and rhamnolipid production, without influencing bacterial growth . This interaction disrupts the quorum sensing mechanism, thereby attenuating the pathogenicity of the bacteria .

Biochemical Pathways

The compound’s interaction with LasR affects the quorum sensing pathway, leading to a decrease in biofilm formation and the production of virulence factors . Dihydroflavonol reductase (DFR) has been identified as the main regulatory element of the catechin biosynthesis pathway .

Result of Action

The result of Catechin 7-xyloside’s action is a significant reduction in biofilm formation and the production of virulence factors in P. aeruginosa, thereby reducing its pathogenicity . It has also been found to induce apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction in human non-small cell lung carcinoma H1299 cells .

Action Environment

Catechin 7-xyloside is a white crystalline powder that is stable under acidic conditions and has low solubility in water . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Catechin 7-xyloside is a natural antioxidant with potential health benefits, including antibacterial, antiviral, and anticancer properties .

Cellular Effects

Catechin 7-xyloside has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that catechin 7-xyloside might mediate ferroptosis on macrophages to exhibit a significant anti-inflammatory effect .

Molecular Mechanism

The molecular mechanism of catechin 7-xyloside is complex and involves interactions with various biomolecules. In vitro investigations have demonstrated that catechin 7-xyloside can interact with LasR, a P. aeruginosa LuxR-type quorum sensing regulator .

Temporal Effects in Laboratory Settings

The effects of catechin 7-xyloside can change over time in laboratory settings . For example, the accumulation of individual catechins increased during the daytime but decreased overnight, especially over the time period of 22:00−02:00 . This suggests that catechin 7-xyloside may have temporal effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of catechin 7-xyloside can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Catechin 7-xyloside is involved in several metabolic pathways .

Transport and Distribution

The transport and distribution of catechin 7-xyloside within cells and tissues are complex processes . It is suggested that the stereochemistry of catechins significantly affects the efflux transport rather than the absorption transport in the Caco-2 monolayers .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol' involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the chromone derivative. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "3,4-dihydroxybenzaldehyde", "3,5-dihydroxy-2H-chromen-2-one", "Pyridine", "Methanol", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "Dimethylformamide", "Triethylamine", "Methanesulfonic acid", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on D-glucose using di-tert-butyl dicarbonate and triethylamine in dimethylformamide to obtain the protected sugar.", "Step 2: Protection of the hydroxyl groups on 3,4-dihydroxybenzaldehyde using acetic anhydride and pyridine to obtain the protected aldehyde.", "Step 3: Reduction of the protected aldehyde using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: Coupling of the protected sugar with the chromone derivative using methanesulfonic acid as a catalyst in tetrahydrofuran to obtain the protected compound.", "Step 5: Deprotection of the hydroxyl groups on the protected compound using hydrochloric acid and sodium hydroxide to obtain the desired compound." ] }

CAS No.

42830-48-8

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1

InChI Key

UQKKDJWFQBNZBJ-MLYGIHNMSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Reactant of Route 2
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
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2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Reactant of Route 4
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Reactant of Route 5
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Reactant of Route 6
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Customer
Q & A

Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?

A: Research suggests that catechin 7-xyloside acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []

Q2: What is the structural characterization of catechin 7-xyloside?

A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:

    Q3: What are the sources and potential applications of catechin 7-xyloside?

    A: Catechin 7-xyloside has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].

    Q4: What analytical methods are used to characterize and quantify catechin 7-xyloside?

    A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify catechin 7-xyloside within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.

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